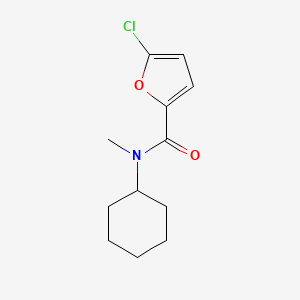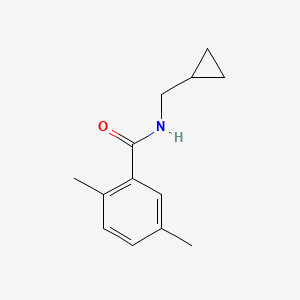
N-(cyclopropylmethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,5-dimethylbenzamide (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 205.29 g/mol.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several proteases, including trypsin and chymotrypsin, which are involved in the digestion of proteins. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to have several biochemical and physiological effects in the body. In animal studies, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to have anticonvulsant and antiepileptic effects, as well as antitumor activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, one limitation of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its potential toxicity, which can be harmful to both researchers and experimental subjects if not handled properly.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of novel analgesics and anti-inflammatory agents based on the structure of N-(cyclopropylmethyl)-2,5-dimethylbenzamide. Another area of interest is the investigation of N-(cyclopropylmethyl)-2,5-dimethylbenzamide's potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide and its interactions with proteins and enzymes in the body. Finally, the development of new synthesis methods for N-(cyclopropylmethyl)-2,5-dimethylbenzamide could lead to more efficient and cost-effective production of this important chemical compound.
Synthesis Methods
N-(cyclopropylmethyl)-2,5-dimethylbenzamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the reductive amination reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is the Friedel-Crafts acylation reaction, which involves the reaction of cyclopropylmethyl chloride with 2,5-dimethylbenzoic acid in the presence of an acid catalyst such as aluminum chloride. The reaction yields N-(cyclopropylmethyl)-2,5-dimethylbenzamide as a white crystalline solid with a yield of up to 70%.
Scientific Research Applications
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In pharmacology, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for anxiety and depression. In biochemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its interactions with proteins and enzymes, including its potential as a protease inhibitor.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-3-4-10(2)12(7-9)13(15)14-8-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWUNUOJDSSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

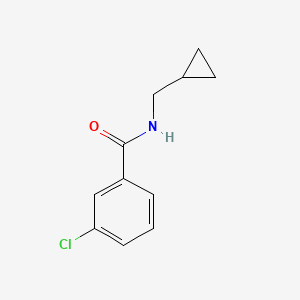
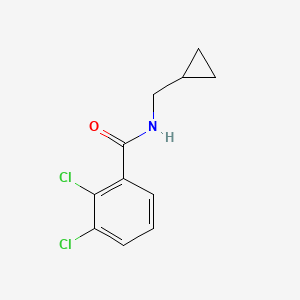


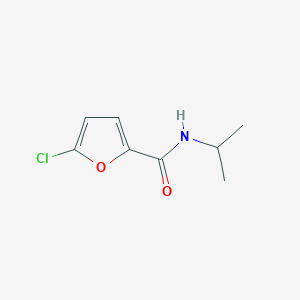
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
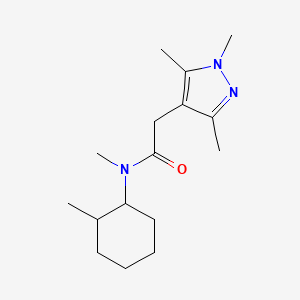
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
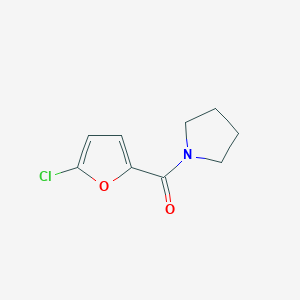
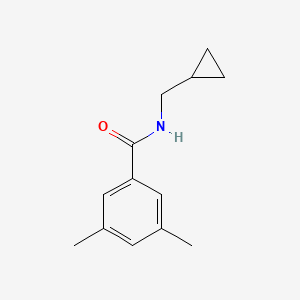
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
